molecular formula C9H10N4O B1283968 2-azido-N-(4-methylphenyl)acetamide CAS No. 116433-49-9

2-azido-N-(4-methylphenyl)acetamide

Cat. No. B1283968
CAS RN: 116433-49-9
M. Wt: 190.2 g/mol
InChI Key: CCDGBERUXHSSKZ-UHFFFAOYSA-N
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Description

“2-azido-N-(4-methylphenyl)acetamide” is an organic compound. The asymmetric unit of this compound comprises three independent molecules, two pairs of which differ significantly in the rotational orientation of the azido group and one pair having very similar conformations .


Synthesis Analysis

The synthesis of “2-azido-N-(4-methylphenyl)acetamide” involves the reaction of 2-chloro-N-(4-methoxyphenyl)acetamide with sodium azide. This reaction is typically carried out in a mixture of ethanol/water and then refluxed for 24 hours at 80 °C .


Molecular Structure Analysis

The molecular structure of “2-azido-N-(4-methylphenyl)acetamide” is characterized by the presence of three independent molecules in the asymmetric unit. These molecules differ significantly in the rotational orientation of the azido group. In the crystal, each independent molecule forms N—H…O hydrogen bonds with its glide-plane-related counterparts, forming zigzag chains extending along the c-axis direction .

Scientific Research Applications

Crystal Structure Analysis

The asymmetric unit of the title compound, C9H10N4O, comprises three independent molecules, two pairs of which differ significantly in the rotational orientation of the azido group and one pair having very similar conformations . This information is crucial for understanding the physical and chemical properties of the compound, which can further guide its applications in various fields.

Medicinal Chemistry

Azides, including 2-azido-N-(4-methylphenyl)acetamide, have found valuable applications in medicinal chemistry . They can be used as intermediates in the synthesis of various medicinal compounds, contributing to the development of new drugs and therapies.

Molecular Biology

In the field of molecular biology, azides are used for various purposes . For instance, they can be used in click chemistry reactions, which are widely used in biological research for studying and manipulating biomolecules.

Organic Synthesis

Azides are attracting increasing attention in the field of organic synthesis . They serve as intermediates for the preparation of heterocycles such as tetrazoles, triazolines, triazoles, etc . These heterocycles are important structures in many natural products and pharmaceuticals.

Agro-Chemical Compounds

N-arylacetamides, like 2-azido-N-(4-methylphenyl)acetamide, are significant intermediates for the synthesis of agro-chemical compounds . These compounds play a vital role in protecting crops from pests and diseases, thereby increasing agricultural productivity.

Pharmaceutical Compounds

N-arylacetamides are also used in the synthesis of various pharmaceutical compounds . The ability to manipulate the structure of these compounds allows for the development of new drugs with improved efficacy and reduced side effects.

Heterocyclic Chemistry

Azides are used in the synthesis of various heterocycles . This includes basic five-, six-, organometallic heterocyclic-membered systems and/or their fused analogs . These heterocycles are key structures in many pharmaceuticals and materials science applications.

Fluorescence Tagging

Dansyl azide, a derivative of azides, is used as a selective fluorescence tagging probe for click chemistry reactions . This has applications in monitoring pharmacokinetic studies, which is crucial in drug development .

properties

IUPAC Name

2-azido-N-(4-methylphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N4O/c1-7-2-4-8(5-3-7)12-9(14)6-11-13-10/h2-5H,6H2,1H3,(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCDGBERUXHSSKZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CN=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40557306
Record name 2-Azido-N-(4-methylphenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40557306
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-azido-N-(4-methylphenyl)acetamide

CAS RN

116433-49-9
Record name 2-Azido-N-(4-methylphenyl)acetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=116433-49-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Azido-N-(4-methylphenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40557306
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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